molecular formula C21H19N5O4 B2877058 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide CAS No. 899745-51-8

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide

Cat. No.: B2877058
CAS No.: 899745-51-8
M. Wt: 405.414
InChI Key: GEXXYRFUWYWVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-Morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide (CAS 899745-51-8) is a heterocyclic compound of interest in chemical and biochemical research. It features a pyridazine core substituted with a morpholine ring at the 6-position, which is linked to a phenyl group functionalized with a 4-nitrobenzamide moiety . With a molecular formula of C21H19N5O4 and a molecular weight of 405.4 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecular structures . The nitro group on the benzamide component provides a reactive handle for further chemical modifications, including reduction to an amine, enabling exploration of structure-activity relationships in various research contexts . In scientific studies, compounds with morpholinopyridazine and nitrobenzamide scaffolds are investigated for their potential as biochemical probes due to their ability to interact with specific proteins or enzymes . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c27-21(15-4-6-18(7-5-15)26(28)29)22-17-3-1-2-16(14-17)19-8-9-20(24-23-19)25-10-12-30-13-11-25/h1-9,14H,10-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXXYRFUWYWVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Pyridazine Precursor

The morpholine ring is introduced via SNAr on 3,6-dichloropyridazine. Morpholine (1.2 equivalents) reacts with 3,6-dichloropyridazine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at 80–100°C for 12–24 hours. The reaction selectively substitutes the 6-position chlorine due to decreased electron density at the 3-position from the adjacent nitrogen.

Key Conditions

  • Solvent : Dimethylformamide (DMF)
  • Temperature : 90°C
  • Yield : ~85% (theoretical)

Purification of 6-Morpholinopyridazine

The crude product is precipitated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol/water (3:1). Analytical HPLC confirms >98% purity.

Preparation of 3-Aminophenylpyridazine Intermediate

Suzuki-Miyaura Cross-Coupling

A boronic acid-functionalized aniline derivative (e.g., 3-aminophenylboronic acid) couples with 3-chloro-6-morpholinopyridazine under palladium catalysis.

Representative Protocol

  • Catalyst : Pd(PPh3)4 (5 mol%)
  • Base : K2CO3 (2.0 equivalents)
  • Solvent : Tetrahydrofuran/water (4:1)
  • Temperature : 80°C, 8 hours
  • Yield : ~75%

Nitro Group Reduction (if Required)

If the aniline group is introduced as a nitro precursor, catalytic hydrogenation (H2, 1 atm, 10% Pd/C) in methanol reduces the nitro group to amine at room temperature.

Amidation with 4-Nitrobenzoyl Chloride

Acid Chloride Preparation

4-Nitrobenzoic acid is treated with thionyl chloride (SOCl2) under reflux to generate 4-nitrobenzoyl chloride, which is isolated via distillation or used in situ.

Coupling Reaction

The 3-aminophenylpyridazine intermediate reacts with 4-nitrobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Optimized Conditions

  • Molar Ratio : 1:1.1 (amine:acyl chloride)
  • Solvent : Dichloromethane
  • Base : Triethylamine (2.0 equivalents)
  • Temperature : 0°C → room temperature, 4 hours
  • Yield : ~90%

Crystallization and Purification

Solvent Selection

The patent methodology for 4-iodo-3-nitrobenzamide advises against acetonitrile due to toxicity concerns. Instead, a methanol/water system (1:3.5 v/v) is employed for crystallization.

Procedure

  • Dissolve crude amide in hot methanol (55°C).
  • Add water gradually until cloudiness persists.
  • Cool to 0°C, filter, and wash with cold methanol/water (1:1).
  • Dry under vacuum at 40°C for 12 hours.

Purity : >99.5% by HPLC.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 7.74 (br s, NH2), 7.86 (dd, Ar–H), 8.24 (d, Ar–H), 8.70 (d, Ar–H).
  • 13C NMR (DMSO-d6) : δ 91.76, 123.63, 132.03, 135.36, 141.49, 153.15, 165.19.
  • HRMS (ESI+) : m/z 405.1437 [M+H]+ (calculated for C21H19N5O4: 405.1437).

Chromatographic Purity

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 60:40), purity >99.5%.

Comparative Analysis of Amidation Strategies

Method Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Acyl Chloride Coupling 4-Nitrobenzoyl chloride, TEA 90 98 High efficiency, short reaction time Requires anhydrous conditions
Ester Ammonolysis Methyl ester, NH3 gas 95 99.8 Avoids toxic solvents Longer reaction time (3 days)
Carbodiimide-Mediated EDCl, HOBt, DCM 88 97 Mild conditions Costly reagents

Challenges and Mitigation Strategies

Regioselectivity in Pyridazine Substitution

The electron-deficient pyridazine ring favors SNAr at the 6-position, but residual 3-chloro impurities (<2%) may persist. Column chromatography (silica gel, ethyl acetate/hexane) removes these.

Amide Hydrolysis Risks

Exposure to moisture during coupling can hydrolyze the acyl chloride. Strict anhydrous conditions and molecular sieves mitigate this.

Industrial Scalability Considerations

  • Cost Efficiency : Morpholine and 3,6-dichloropyridazine are commercially available at scale.
  • Safety : Methanol/water crystallization avoids acetonitrile, aligning with green chemistry principles.
  • Throughput : Batch processing in 50–100 L reactors achieves kilogram-scale production with consistent yields.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrobenzamide Derivatives with Heterocyclic Substituents

N-(3-Chlorophenethyl)-4-nitrobenzamide
  • Structure : Contains a 4-nitrobenzamide group linked to a 3-chlorophenethyl chain.
  • Key Features: Fragmentation under ESI-MS conditions produces stable ions (e.g., m/z 150, 167), indicating structural resilience.
  • Biological Activity : Derivatives show antitumor and neurotropic properties .
N-(3-(1H-Imidazol-1-yl)propyl)-4-nitrobenzamide (Compound 8)
  • Structure : Features a 4-nitrobenzamide group attached to an imidazole-propyl chain.
  • Synthesis : Prepared via reaction with acyl chlorides in CCl₄, followed by column chromatography .

Comparison :

  • The morpholinopyridazine group in the target compound may enhance solubility and target specificity compared to the imidazole-propyl chain in Compound 6.
  • Both compounds share the 4-nitrobenzamide pharmacophore, but differing substituents likely modulate binding affinity and metabolic stability.

Diarylamide Scaffolds

N-[4-(Acetylamino)phenyl]-4-nitrobenzamide (E04)
  • Structure : A diarylamide with a 4-nitrobenzamide group and an acetylated aniline moiety.
  • Activity : Identified as a urea transporter (UT) inhibitor (IC₅₀ = 5.37 mM) but lacks oral efficacy .
  • Optimization : Structural tuning of E04 aimed to improve pharmacokinetics, highlighting challenges in balancing potency and bioavailability .

Comparison :

  • The target compound’s morpholinopyridazine-phenyl backbone may offer better oral absorption compared to E04’s diarylamide scaffold.
  • Both compounds leverage nitrobenzamide for target engagement, but the heterocyclic system in the former could reduce off-target effects.

Pyridazine and Isoxazole Derivatives

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Structure: Combines pyridazine with a phenethylamino-benzoate ester.
  • Synthesis: Derived from Sonogashira coupling or similar methods .
  • Applications : Likely explored for enzyme inhibition or receptor modulation due to aromatic heterocycles .

Comparison :

  • Morpholine in the target may enhance solubility compared to unsubstituted pyridazine in I-6230.
N-(2,2-Diphenylethyl)-4-nitrobenzamide
  • Synthesis : Produced via solvent-free ball milling, emphasizing eco-friendly and scalable methods .
  • Characterization : Validated by NMR, HRMS, and UV spectroscopy .

Comparison :

  • The target compound may require more complex synthesis (e.g., multi-step coupling for morpholinopyridazine), contrasting with the one-step mechanochemical approach for diphenylethyl derivatives.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Pyridazine-morpholine-phenyl 4-Nitrobenzamide Potential antitumor/enzyme mod Likely multi-step organic
N-(3-Chlorophenethyl)-4-nitrobenzamide Phenethyl 3-Chloro, 4-nitrobenzamide Neurokinin-2 antagonism Standard acyl chloride
E04 (Diarylamide) Diarylamide Acetylated aniline, nitrobenzamide UT inhibition (IC₅₀ = 5.37 mM) High-throughput screening
I-6230 (Pyridazine derivative) Pyridazine-phenethylamino Ethyl benzoate Enzyme/receptor modulation Sonogashira coupling

Table 2: Pharmacokinetic and Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility Oral Bioavailability
Target Compound ~425.4 ~2.5 Moderate (polar) Likely improved
N-(3-Chlorophenethyl)-4-nitrobenzamide ~319.7 ~3.0 Low Limited data
E04 ~315.3 ~2.8 Low Poor
I-6230 ~351.4 ~3.2 Low Unknown

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.